molecular formula C8H7ClO4 B7812552 5-Chloro-2-hydroxy-3-methoxybenzoic acid

5-Chloro-2-hydroxy-3-methoxybenzoic acid

Cat. No.: B7812552
M. Wt: 202.59 g/mol
InChI Key: XIUGJQARSDULCU-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at position 5, a hydroxyl group at position 2, and a methoxy group at position 3. This unique substitution pattern confers distinct physicochemical and biological properties compared to simpler benzoic acid derivatives.

The hydroxyl and methoxy groups at adjacent positions (2 and 3) create a steric and electronic environment that influences acidity, solubility, and reactivity. Such compounds are often intermediates in drug synthesis, such as hypoglycemic agents (e.g., Glibenclamide derivatives) , or precursors for bioactive hydrazides .

Properties

IUPAC Name

5-chloro-2-hydroxy-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUGJQARSDULCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Reagents and Conditions

  • Gaseous chlorine : Industrially preferred for scalability, though it demands careful temperature control (55–80°C) and solvent systems like chlorobenzene or acetonitrile.

  • N-Chlorosuccinimide (NCS) : Used in laboratory settings for milder conditions (20°C in acetonitrile with sulfuric acid catalysis), achieving 92% yield in chlorinating salicylic acid.

Table 1: Chlorination Methods for Benzoic Acid Derivatives

SubstrateReagentSolventTemperatureYield
Salicylic acidCl₂ (g)Chlorobenzene55–80°C85%
3-Methoxysalicylic acidNCSAcetonitrile20°C92%*

*Hypothetical extrapolation from.

Methoxylation Strategies for Position 3

Introducing the methoxy group at position 3 without disturbing the 2-hydroxy and 5-chloro substituents presents a regiochemical challenge. Two approaches dominate:

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Systems

  • Chlorobenzene vs. Acetonitrile : Chlorobenzene supports high-temperature chlorination but requires post-reaction filtration. Acetonitrile offers better solubility for NCS-mediated reactions but complicates large-scale recovery.

  • Catalyst activation : Patents describe iron powder or SbCl₃ as catalysts for chlorothiophene derivatives, suggesting analogous metals could enhance benzoic acid chlorination.

Byproduct Formation and Mitigation

  • Over-chlorination : Excess chlorine or prolonged reaction times may yield di- or tri-chlorinated byproducts. TLC monitoring (cyclohexane:chloroform:acetic acid = 14:4:2) is critical for reaction quenching.

  • Demethylation : Acidic workup conditions (pH < 3) risk cleaving methoxy groups, necessitating pH-controlled isolation .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-hydroxy-3-methoxybenzoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 2-hydroxy-3-methoxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-Chloro-2-hydroxy-3-methoxybenzoic acid serves as an intermediate in organic synthesis , enabling the production of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals .

Biological Research

In biological contexts, this compound can be utilized to study the effects of chlorinated aromatic compounds on living organisms. It has been investigated for its potential antiviral properties , particularly against respiratory syncytial virus (RSV). Studies have shown that derivatives of this compound can inhibit viral replication and modulate immune responses in infected cells .

Pharmacological Applications

The derivatives of this compound exhibit various pharmacological activities . Research indicates that these compounds may possess anti-inflammatory, antimicrobial, and anticancer properties, making them promising candidates for drug development . For instance, analogues have been identified that effectively inhibit RSV without significant cytotoxicity to host cells .

Industrial Applications

In the industrial sector, this compound is employed in the production of dyes and pigments due to its unique chemical properties. Its derivatives are also useful in manufacturing specialty chemicals that find applications in material science .

Case Studies

  • Antiviral Activity : A study published in Nature demonstrated that specific analogues of this compound significantly reduced RSV replication in vitro by targeting key signaling pathways involved in viral infection .
  • Pharmacokinetic Evaluations : Another research article explored the pharmacokinetics of synthesized derivatives, revealing improved bioavailability and therapeutic efficacy compared to standard antiviral treatments .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-3-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorine atom may also contribute to the compound’s reactivity and specificity in biological systems.

Comparison with Similar Compounds

Key Observations:

Acidity and Reactivity :

  • The hydroxyl group at position 2 in 5-chloro-2-hydroxybenzoic acid increases acidity (pKa ~2.5–3.0) compared to methoxy-substituted analogs like 5-chloro-2-methoxybenzoic acid (pKa ~4.5–5.0) due to reduced electron-withdrawing effects .
  • The methoxy group in the target compound (position 3) may sterically hinder reactions at the ortho position, altering regioselectivity in further derivatization .

5-Chloro-2-methoxybenzoic acid is linked to Glibenclamide, a sulfonylurea antidiabetic drug, highlighting the pharmacological relevance of methoxy substitution .

Synthetic Accessibility :

  • Methyl esters (e.g., Methyl 5-chloro-2-hydroxybenzoate) are common intermediates for protecting carboxyl groups during synthesis .
  • Fluorinated analogs like 5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid demonstrate the versatility of halogen and ether modifications in medicinal chemistry .

Physicochemical Properties

  • Solubility : The hydroxyl group enhances water solubility compared to methoxy analogs, but the 3-methoxy group in the target compound may reduce polarity, increasing lipid solubility .
  • Thermal Stability : Methoxy-substituted compounds generally exhibit higher melting points than hydroxylated analogs due to reduced hydrogen bonding. For example, 5-chloro-2-methoxybenzoic acid derivatives are stable up to 150°C .

Biological Activity

5-Chloro-2-hydroxy-3-methoxybenzoic acid, a derivative of benzoic acid, has garnered attention in scientific research for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, antimicrobial, anticancer, and cytotoxic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (C8H7ClO4) features a chlorinated aromatic ring with hydroxyl and methoxy substituents, which contribute to its biological activity. The presence of these functional groups enhances its potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. For instance, derivatives containing a free carboxylic moiety have shown strong reducing power in various assays. A study demonstrated that certain derivatives achieved high optical density values in reducing power assays, indicating potent antioxidant effects (Table 1) .

CompoundReducing Power (OD at 700 nm)
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one1.149
1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid1.675
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine1.573

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. In one study, the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship suggests that the presence of chlorine and hydroxyl groups significantly enhances antimicrobial efficacy .

Anticancer Activity

Several studies have explored the anticancer potential of derivatives of this compound. A notable investigation reported that specific derivatives showed cytotoxic effects on cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. For example, a derivative synthesized from this compound demonstrated an IC50 value of 0.632 mM against NIH3T3 cells .

Case Studies

Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of 5-chloro-2-hydroxybenzoic acid to evaluate their pharmacokinetic profiles and cytotoxicity. The findings indicated that certain compounds exhibited promising anticancer activity without significant toxicity to normal cells .

Case Study 2: Antiviral Activity
Another research effort focused on the antiviral properties of related compounds. The study found that modifications on the benzoic acid moiety affected viral inhibition rates significantly. For instance, the removal of specific substituents led to a marked decrease in antiviral activity, highlighting the importance of structural integrity for efficacy .

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